Tris(2-methoxyphenyl)phosphine

Catalog No.
S595941
CAS No.
4731-65-1
M.F
C21H21O3P
M. Wt
352.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-methoxyphenyl)phosphine

CAS Number

4731-65-1

Product Name

Tris(2-methoxyphenyl)phosphine

IUPAC Name

tris(2-methoxyphenyl)phosphane

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3

InChI Key

IIOSDXGZLBPOHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC

Synonyms

tris(2-methoxyphenyl)phosphine, tris(o-methoxyphenyl)phosphine

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC
  • Lewis basicity

    OTTP acts as a Lewis base due to the presence of a lone pair of electrons on the phosphorus atom. This property allows it to form complexes with Lewis acids, making it useful as a ligand in coordination chemistry. For instance, OTTP can complex with transition metals, influencing their reactivity and catalytic properties in various reactions [].

  • Steric bulk

    The bulky methoxyphenyl groups around the central phosphorus atom provide steric hindrance, influencing the reaction pathways and selectivities in organic synthesis. This steric effect can be beneficial in reactions where control over the orientation of reactants is crucial [].

  • Synthetic applications

    OTTP is employed as a ligand or catalyst in various organic transformations, including:

    • Hydroformylation: OTTP serves as a ligand in rhodium-catalyzed hydroformylation reactions, which involve the conversion of alkenes to aldehydes [].
    • Hydrogenation: OTTP finds use as a ligand in palladium-catalyzed hydrogenation reactions for the reduction of alkenes and alkynes [].
    • Coupling reactions: OTTP can participate in various coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, facilitating the formation of carbon-carbon bonds [, ].
  • Material science

    OTTP has been explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) due to its ability to form complexes with transition metals that exhibit interesting photophysical properties [].

  • TMP is an organophosphorus compound with the chemical formula C21H21O3P [].
  • It is a white crystalline solid at room temperature [].
  • TMP is commercially available from various chemical suppliers [, ].

Molecular Structure Analysis

  • TMP has a central phosphorus atom bonded to three identical methoxy-substituted phenyl groups [].
  • The three phenyl rings are arranged in a trigonal pyramidal geometry around the phosphorus atom [].
  • The presence of the electron-donating methoxy groups makes TMP a strong σ-donor ligand. This property is crucial in its role as a catalyst.

Chemical Reactions Analysis

  • TMP's primary application is as a ligand in various transition-metal-catalyzed cross-coupling reactions [, ]. These reactions are fundamental tools for organic synthesis, enabling the formation of carbon-carbon bonds.
  • Some examples of reactions involving TMP as a ligand include Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling.

R-X + Ar-B(OH)2 -> R-Ar + X(OH) + B(OH)3

where R and Ar are organic groups, X is a leaving group (e.g., Cl, Br), and B(OH)2 is a boronate ester.


Physical And Chemical Properties Analysis

  • Melting point: 198-204°C [].
  • Molecular weight: 352.37 g/mol [].
  • TMP is slightly soluble in common organic solvents like dichloromethane, chloroform, and THF [].
  • TMP may be harmful if swallowed or inhaled [].
  • It is recommended to handle TMP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (84.78%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4731-65-1

Wikipedia

Tris(2-methoxyphenyl)phosphine

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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